molecular formula C18H20N4O2S B6527817 N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide CAS No. 1019095-46-5

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide

Cat. No.: B6527817
CAS No.: 1019095-46-5
M. Wt: 356.4 g/mol
InChI Key: SKRHDTAMXQCXKT-UHFFFAOYSA-N
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Description

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction is characterized by a mixed inhibition type, as indicated by Lineweaver–Burk’s V −1 – [S] −1 double-reciprocal plot . The compound’s inhibitory activity was confirmed through in vitro testing using Ellman spectrophotometry .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . The compound’s action on AChE leads to an increase in acetylcholine levels, potentially affecting cognitive functions.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The primary result of the compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . This could potentially enhance cholinergic transmission, affecting cognitive functions.

Biochemical Analysis

Biochemical Properties

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine and enhancing cholinergic signaling. This interaction is crucial for studying the effects of acetylcholine regulation in various physiological and pathological conditions .

Cellular Effects

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide has been shown to influence cell function in several ways. It affects cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased acetylcholine levels. This, in turn, can impact gene expression and cellular metabolism. For example, elevated acetylcholine levels can enhance the expression of genes involved in synaptic plasticity and memory formation. Additionally, the compound’s interaction with acetylcholinesterase can influence cellular metabolism by altering the balance of neurotransmitters and their associated metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide involves its binding to the active site of acetylcholinesterase. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions with key amino acid residues. This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling and improve cognitive function. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, further modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to light and heat may lead to gradual degradation, affecting its efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with prolonged inhibition of acetylcholinesterase activity and enhanced cholinergic signaling .

Dosage Effects in Animal Models

The effects of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to increased acetylcholine levels and improved cognitive function. At higher doses, the compound may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and disruption of normal neurotransmitter balance. Therefore, careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is involved in several metabolic pathways, primarily related to acetylcholine metabolism. The compound’s inhibition of acetylcholinesterase leads to increased acetylcholine levels, which can affect various metabolic processes. For example, elevated acetylcholine levels can enhance the activity of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine. Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide within cells and tissues are critical for its activity. The compound is likely transported across cell membranes via passive diffusion, given its lipophilic nature. Once inside the cell, it can interact with various transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also important, as it needs to reach target sites, such as the brain, to exert its effects on acetylcholinesterase and cholinergic signaling .

Subcellular Localization

The subcellular localization of N-(1-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)butyramide is essential for its activity and function. The compound is likely to localize in the cytoplasm and synaptic vesicles, where it can interact with acetylcholinesterase and other biomolecules. Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific compartments or organelles. These modifications can affect the compound’s activity and stability, further modulating its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones under reflux conditions.

    Coupling Reactions: The methoxyphenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts like palladium.

    Final Assembly: The final step involves the coupling of the thiazole and pyrazole intermediates with butanamide under suitable conditions, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., bromine, chlorine), amines (e.g., methylamine, ethylamine)

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids

    Reduction Products: Alcohols and amines

    Substitution Products: Substituted derivatives with various functional groups

Scientific Research Applications

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
  • N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}propionamide

Uniqueness

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}butanamide stands out due to its specific butanamide moiety, which may confer unique biological and chemical properties compared to its analogs. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-5-17(23)20-16-10-12(2)21-22(16)18-19-15(11-25-18)13-6-8-14(24-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRHDTAMXQCXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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